1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine
Description
1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with chlorine, methyl groups, and a piperidine-methyl moiety. This compound belongs to a class of molecules investigated as M4 positive allosteric modulators (PAMs) for central nervous system (CNS) disorders. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and piperidine, followed by etherification via Mitsunobu reactions to optimize CNS penetration .
Key structural attributes:
- Core: 5,6-Dimethylthieno[2,3-d]pyrimidine (electron-deficient aromatic system).
- Substituents: Chlorine at position 4, piperidine-methyl at position 2.
- Linker: Ether group (replacing amide linkers in earlier analogs).
Properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGUYIWHZCFXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3CCCCC3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can occur using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Metabolic Stability and Clearance
The 5,6-dimethylthieno[2,3-d]pyrimidine core in the parent compound is prone to oxidative metabolism:
- Rat microsomes : Hydroxylation at methyl groups .
- Human microsomes: Thiophene sulfur oxidation . Efforts to replace the core with fused rings (e.g., dihydroquinoline) maintained potency but failed to reduce clearance . In contrast, carboxylic acid derivatives (e.g., ) may mitigate clearance but compromise CNS penetration.
CNS Penetration
The ether linker in the parent compound enhances CNS distribution (Kp >1) compared to amide-linked predecessors. However, unbound CNS exposure (Kp,uu) remains variable due to efflux transporter interactions . Analogs with polar groups (e.g., -COOH in ) likely exhibit reduced Kp, prioritizing peripheral over CNS targets.
Biological Activity
1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a vascular endothelial growth factor receptor (VEGFR) inhibitor. This compound has a unique structural composition that combines a thieno[2,3-d]pyrimidine framework with a piperidine moiety, contributing to its pharmacological properties.
- Molecular Formula : C₁₄H₁₈ClN₃S
- Molecular Weight : 299.82 g/mol
- CAS Number : 1097126-83-4
The structural characteristics of this compound suggest that it may interact with various biological targets, making it relevant for therapeutic applications.
VEGFR Inhibition
Research indicates that this compound acts as an inhibitor of VEGFR. This inhibition is crucial in cancer therapy as it can prevent tumor growth and metastasis by disrupting angiogenesis. Compounds with similar structures have shown promising anti-cancer activities through their ability to inhibit kinase pathways associated with tumor progression .
Structure-Activity Relationship (SAR)
The specific arrangement of substituents on the thieno-pyrimidine ring enhances the potency of this compound against VEGFR while maintaining favorable pharmacokinetic profiles. The presence of the chloro group at the 4-position and dimethyl groups at the 5 and 6 positions are critical for its biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Chloro-5-methylthieno[2,3-d]pyrimidine | Structure | Similar core structure but lacks piperidine moiety |
| 4-Chloro-thieno[3,2-b]pyrimidine | Structure | Different substitution pattern; potentially different biological activity |
| 5-Methylthieno[2,3-d]pyrimidine derivatives | Structure | Variations in methyl substitution; may exhibit different pharmacological profiles |
This table illustrates how variations in structure can affect biological activity and pharmacological potential.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-cancer effects. For instance, compounds with similar thieno-pyrimidine structures have been shown to inhibit COX-2 activity effectively, indicating potential anti-inflammatory properties as well .
Synthetic Routes and Modifications
Several synthetic routes have been proposed for the preparation of this compound. These methods are vital for producing derivatives with enhanced biological activities. Modifications to the piperidine ring or thieno-pyrimidine structure may lead to improved efficacy against specific targets or reduced side effects .
Future Directions in Research
Ongoing research aims to explore additional therapeutic applications of this compound beyond oncology. Its potential roles in anti-inflammatory and antiviral therapies are being investigated due to its structural similarities with other biologically active compounds .
Q & A
Q. What safety protocols are critical during synthesis and handling of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acid spills) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
